molecular formula C15H15N7O2 B2616655 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1797144-63-8

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2616655
CAS No.: 1797144-63-8
M. Wt: 325.332
InChI Key: WFTJQXXABJSJAV-UHFFFAOYSA-N
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Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a tetrahydrofuran ring, a pyrazole ring, a tetrazole ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base such as sodium hydroxide.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Tetrazole Ring Formation: The tetrazole ring can be synthesized by the [2+3] cycloaddition reaction of azides with nitriles.

    Coupling Reactions: The final compound is obtained by coupling the tetrahydrofuran, pyrazole, and tetrazole intermediates with a benzoyl chloride derivative under appropriate conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring may yield lactones, while nucleophilic substitution at the benzamide moiety could produce various substituted amides.

Scientific Research Applications

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases, depending on its biological activity profile.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide: Unique due to the combination of tetrahydrofuran, pyrazole, and tetrazole rings.

    N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide: Lacks the tetrazole ring, which may alter its biological activity and chemical reactivity.

    N-(1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide: Lacks the tetrahydrofuran ring, potentially affecting its solubility and interaction with biological targets.

Uniqueness

The unique combination of functional groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to participate in diverse chemical reactions and interact with multiple biological targets sets it apart from similar compounds.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c23-15(11-2-1-3-13(6-11)22-10-16-19-20-22)18-12-7-17-21(8-12)14-4-5-24-9-14/h1-3,6-8,10,14H,4-5,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTJQXXABJSJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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